molecular formula C20H28N4O B3864956 3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea

3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea

Cat. No.: B3864956
M. Wt: 340.5 g/mol
InChI Key: NJPGMYONWBKRNC-FYJGNVAPSA-N
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Description

3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea is a synthetic organic compound that features an adamantane moiety, a dimethylamino-substituted phenyl group, and a urea linkage

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-24(2)18-5-3-14(4-6-18)13-21-23-19(25)22-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H2,22,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPGMYONWBKRNC-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Condensation Reaction: The functionalized adamantane derivative reacts with 4-(dimethylamino)benzaldehyde under basic conditions to form the Schiff base.

    Urea Formation: The Schiff base is then treated with an isocyanate or a urea derivative to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the Schiff base back to the corresponding amine.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with adamantane moieties are often used as ligands in catalytic reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutics: Investigated for their potential therapeutic effects in various diseases.

    Diagnostics: Used in diagnostic assays and imaging.

Industry

    Materials Science: Used in the development of advanced materials with unique properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety can enhance the compound’s stability and bioavailability, while the dimethylamino group can facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with an adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.

    Rimantadine: Another antiviral drug with a similar structure.

Uniqueness

3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea is unique due to its combination of an adamantane moiety, a Schiff base, and a urea linkage. This combination can impart unique chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea
Reactant of Route 2
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3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea

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